![molecular formula C16H19NO4 B14408347 Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate CAS No. 83466-98-2](/img/structure/B14408347.png)
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a butenedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate typically involves the reaction of pyrrolidine with a phenyl-substituted butenedioate ester. One common method is the Suzuki–Miyaura coupling, which involves the use of palladium catalysts to form carbon-carbon bonds between the pyrrolidine and phenyl groups . The reaction conditions often include the use of boron reagents, such as organotrifluoroborate salts, under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
化学反应分析
Types of Reactions
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate has several scientific research applications:
作用机制
The mechanism of action of Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in certain applications .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit similar biological activities.
Phenyl-substituted butenedioates: These compounds have comparable chemical properties and reactivity, making them useful in similar applications.
Uniqueness
Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate stands out due to its unique combination of a pyrrolidine ring and a phenyl-substituted butenedioate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
83466-98-2 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
dimethyl 2-(2-pyrrolidin-1-ylphenyl)but-2-enedioate |
InChI |
InChI=1S/C16H19NO4/c1-20-15(18)11-13(16(19)21-2)12-7-3-4-8-14(12)17-9-5-6-10-17/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
InChI 键 |
XAFFTZPBGHIKPS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=C(C1=CC=CC=C1N2CCCC2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



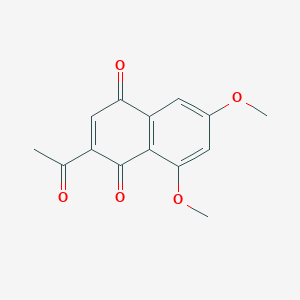
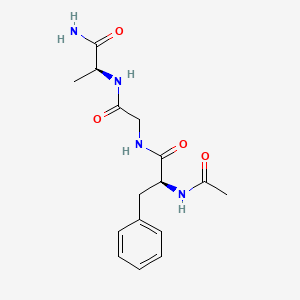
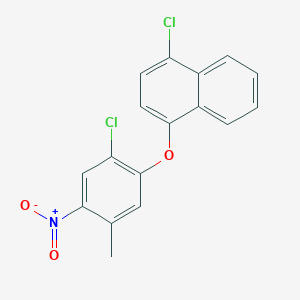

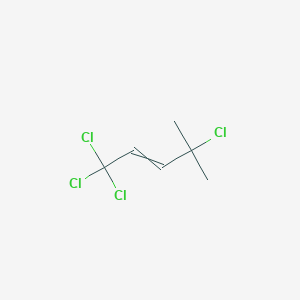
![Glycine, N-(carboxymethyl)-N-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14408303.png)
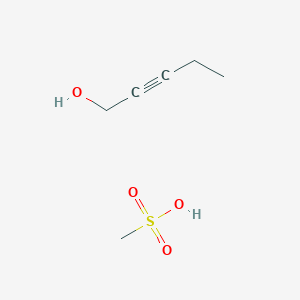
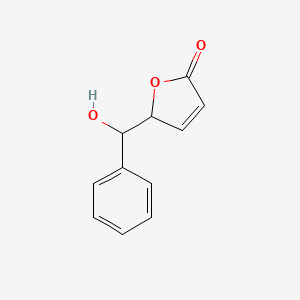
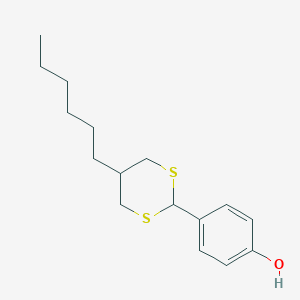

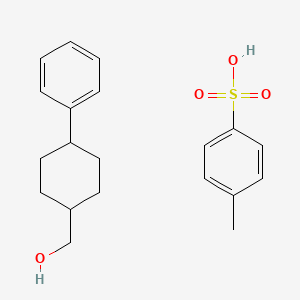
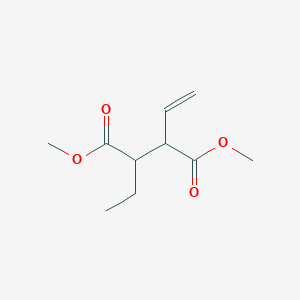
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
